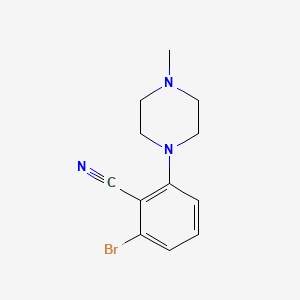

2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile

Description

Properties

IUPAC Name |

2-bromo-6-(4-methylpiperazin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3/c1-15-5-7-16(8-6-15)12-4-2-3-11(13)10(12)9-14/h2-4H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFWUVBVNHLPIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C(=CC=C2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301234180 | |

| Record name | Benzonitrile, 2-bromo-6-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260763-01-6 | |

| Record name | Benzonitrile, 2-bromo-6-(4-methyl-1-piperazinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260763-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-bromo-6-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile typically involves a multi-step process:

Bromination: The starting material, 2-amino-6-bromobenzonitrile, is synthesized by brominating 2-aminobenzonitrile using bromine in the presence of a suitable catalyst.

Piperazine Substitution: The brominated intermediate is then reacted with 1-methylpiperazine under basic conditions to introduce the piperazine moiety. This step often requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea can be used in solvents like ethanol or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Palladium catalysts and bases like triethylamine (TEA) are typical in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine might yield an aminated benzonitrile derivative, while a coupling reaction could produce a biaryl compound.

Scientific Research Applications

Anticancer Activity

2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile has been investigated for its anticancer properties. The compound's structural analogs have shown promising activity against various cancer cell lines. For instance, studies indicate that modifications to the piperazine moiety can enhance the compound's potency against specific cancer types.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile | MCF-7 (breast cancer) | 5.3 | |

| Analog A | MCF-7 | 3.8 | |

| Analog B | A549 (lung cancer) | 4.1 |

Neuropharmacological Applications

The compound has also been studied for its neuropharmacological effects, particularly in relation to its potential as an anxiolytic agent. The piperazine ring is known for conferring psychoactive properties, making this compound a candidate for further exploration in treating anxiety disorders.

Case Study: Neuropharmacological Screening

In a study assessing various piperazine derivatives, 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile exhibited significant anxiolytic-like effects in animal models. The results demonstrated a reduction in anxiety-related behaviors, suggesting its potential as a therapeutic agent for anxiety disorders.

Synthesis Techniques

The synthesis of 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile typically involves several steps, including bromination and the introduction of the piperazine group through nucleophilic substitution reactions. Efficient synthetic routes are essential for producing this compound in sufficient quantities for research purposes.

| Step | Reaction Type | Conditions |

|---|---|---|

| Bromination | Electrophilic Aromatic Substitution | Reflux in DMF |

| Piperazine Introduction | Nucleophilic Substitution | Room temperature, solvent-free |

Development of Analog Compounds

Research has also focused on developing analogs of 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile to improve its pharmacological profile. Variations in substituents on the benzene ring have been explored to enhance bioactivity and reduce side effects.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile against various pathogens and cancer cell lines. The compound's mechanism of action is thought to involve interference with cellular signaling pathways.

| Assay Type | Target | Outcome |

|---|---|---|

| Cytotoxicity Assay | Cancer Cells | Significant reduction in viability at low concentrations |

| Antimicrobial Assay | Bacterial Strains | Moderate antibacterial activity observed |

In Vivo Studies

Further research is required to validate the findings from in vitro studies through in vivo experiments, which will help determine the efficacy and safety profile of this compound in living organisms.

Mechanism of Action

The mechanism by which 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile exerts its effects depends on its application:

Medicinal Chemistry: It may act by binding to specific receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing signal transduction pathways.

Material Science: The compound’s electronic properties can be harnessed in the design of semiconductors or other functional materials.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperazinyl/Cycloamino Derivatives

A key structural distinction among benzonitrile analogs lies in the substituents attached to the piperazinyl or related amine groups. For example:

- 2-Bromo-6-(4-cyclopentylpiperazin-1-yl)benzonitrile (CAS: 1260678-61-2): Replaces the methyl group with a cyclopentyl moiety, increasing steric bulk and lipophilicity. This modification may enhance membrane permeability in biological systems .

- 2-Bromo-6-(cyclopropylamino)benzonitrile (CAS: 1365272-47-4): Substitutes the piperazinyl group with a cyclopropylamino unit, reducing molecular weight (C₁₀H₁₀BrN₂ vs. C₁₃H₁₅BBrNO₂) and altering electronic properties due to the strained cyclopropane ring .

Table 1: Structural and Physicochemical Comparison

Materials Science

Benzonitrile derivatives are employed in thermally activated delayed fluorescence (TADF) materials for OLEDs. For example:

- DHPZ-2BN (): A phenazine-benzonitrile hybrid with low electroluminescence efficiency (EQE: 6.0%), illustrating the need for stronger donor-acceptor pairs .

- 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile (): Patented TADF material demonstrating enhanced charge-transfer properties via extended π-conjugation .

Pharmacokinetic and Physicochemical Properties

The 4-methylpiperazinyl group in 2-bromo-6-(4-methyl-1-piperazinyl)benzonitrile enhances solubility in polar solvents compared to cyclopentyl or cyclopropyl analogs. However, its molecular weight (~327 g/mol) may limit blood-brain barrier penetration relative to smaller derivatives like 2-bromo-6-(cyclopropylamino)benzonitrile (238 g/mol) .

Biological Activity

2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile (CAS No. 1260763-01-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position and a piperazine ring substituted with a methyl group at the 4-position on a benzonitrile backbone. The molecular formula is C13H14BrN3, and it possesses various functional groups that contribute to its biological properties.

The biological activity of 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases and neurotransmitter receptors, which are crucial in various signaling pathways.

Potential Targets:

- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.

- Neurotransmitter Receptors : Its structural similarity to known ligands suggests potential interactions with serotonin and dopamine receptors.

In Vitro Studies

In vitro assays have demonstrated that 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile exhibits significant activity against various cancer cell lines. For example, studies have shown that it can induce apoptosis in HepG2 liver cancer cells by activating caspase pathways and altering the expression of pro-apoptotic proteins like Bax and Bcl-2 .

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications to the piperazine moiety can enhance or reduce biological activity. For instance:

- Methyl Substitution : The presence of a methyl group on the piperazine ring has been linked to improved binding affinity for target proteins.

- Bromine Positioning : The positioning of the bromine atom significantly influences the compound's reactivity and interaction with biological targets.

Case Study 1: Antitumor Activity

A study highlighted the antitumor potential of 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile, where it was tested against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity. The mechanism was linked to cell cycle arrest at the S phase, suggesting its utility in cancer therapy .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound. It demonstrated significant inhibition of serotonin reuptake, which could position it as a candidate for treating mood disorders. The selectivity for serotonin receptors over dopamine receptors was noted, indicating a favorable profile for antidepressant activity .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct advantages for 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile:

| Compound Name | IC50 (µM) | Mechanism of Action | Notable Features |

|---|---|---|---|

| 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile | <10 | Apoptosis induction | Strong selectivity for cancer cells |

| Imatinib | 0.5 | Tyrosine kinase inhibition | Effective in CML and GIST |

| Fluoxetine | 0.3 | Serotonin reuptake inhibition | Common antidepressant |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile, and how can intermediates be purified?

- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are effective for introducing the 4-methylpiperazinyl group to brominated benzonitrile precursors. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate intermediates. Solvent selection should prioritize polarity matching with the compound’s solubility profile .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : - and -NMR to verify substituent positions (e.g., bromine at C2, piperazinyl at C6) and aromatic coupling patterns.

- IR : Detect the nitrile stretching vibration (~2230 cm), with shifts indicating electronic effects from substituents .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z 280.06) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.